Selective Partial NF-κB Inhibition Without Immune Suppression — Direct Comparison with Dexamethasone in Murine Immune Function Models
Bezisterim (HE3286) selectively inhibits inflammation-driven NF-κB activation without causing the profound immune suppression observed with conventional corticosteroids. In classic murine models of immune function (ovalbumin immunization for antigen-specific responses and Klebsiella pneumoniae infection challenge), HE3286 treatment (40 mg/kg oral) resulted in nearly identical survival kinetics to vehicle-treated controls, whereas dexamethasone produced marked immunosuppression in the same assay systems [1]. This functional outcome is mechanistically supported by in vitro findings: HE3286 partially suppresses LPS-induced NF-κB reporter gene expression, NF-κB nuclear translocation, and NF-κB/p65 serine phosphorylation in mouse macrophages without completely abolishing pathway activity [2].
| Evidence Dimension | Immune suppression vs. anti-inflammatory efficacy balance |
|---|---|
| Target Compound Data | No significant immune suppression; survival kinetics comparable to untreated controls in K. pneumoniae challenge; 40 mg/kg oral |
| Comparator Or Baseline | Dexamethasone — profound immune suppression in ovalbumin immunization and cellular/antibody-mediated immunity models |
| Quantified Difference | Qualitative difference in immune competence preservation; target compound maintained host defense capacity |
| Conditions | Murine models: ovalbumin immunization, K. pneumoniae infection challenge, carrageenan-induced pleurisy, LPS-induced lung injury |
Why This Matters
This differential profile enables chronic dosing in neurodegenerative and metabolic indications where immunosuppression would be contraindicated, a critical procurement consideration for long-term in vivo studies.
- [1] Conrad D, et al. HE3286, an oral synthetic steroid, treats lung inflammation in mice without immune suppression. Journal of Inflammation. 2010;7:52. View Source
- [2] Lu M, et al. Amelioration of glucose intolerance by the synthetic androstene HE3286: link to inflammatory pathways. Journal of Pharmacology and Experimental Therapeutics. 2010. View Source
